molecular formula C23H22F2N2O4 B611953 (R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid CAS No. 2254001-81-3

(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid

Cat. No. B611953
M. Wt: 428.4358
InChI Key: CVNXUNVHFJANHX-HXUWFJFHSA-N
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Description

ZK824859 is a potent uPA inhibitor as a potential treatment for multiple sclerosis. ZK824859 showed activity to lower clinical scores when dosed in either acute or chronic mouse EAE mode.

Scientific Research Applications

Idiopathic Pulmonary Fibrosis Treatment

A study by Procopiou et al. (2018) discusses the discovery of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, synthesized via a diastereoselective route, for potential use in the treatment of idiopathic pulmonary fibrosis. This includes the synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, which shows high affinity and selectivity for the αvβ6 integrin, crucial for idiopathic pulmonary fibrosis treatment (Procopiou et al., 2018).

Synthesis and Absolute Configuration

Anderson et al. (2016) report on the diastereoselective synthesis of a similar compound, highlighting its potential as a therapeutic agent for idiopathic pulmonary fibrosis. The synthesis involves key steps such as alkylation and an asymmetric Rh-catalysed addition, establishing the absolute configuration of the compound (Anderson et al., 2016).

Organometallic Analogs in Medicinal Chemistry

Patra et al. (2012) explored the synthesis of planar chiral carboxylic acid derivatives containing organometallic moieties. This research contributes to medicinal organometallic chemistry, demonstrating the importance of stereoselective syntheses in creating isosteric substitutes for organic drug candidates (Patra et al., 2012).

Mycolic Acid Biosynthesis Inhibition

Hartmann et al. (1994) synthesized analogs of butanoic and pentanoic acids to investigate their role as inhibitors of mycolic acid biosynthesis. These compounds are relevant in the context of antimycobacterial strategies, especially in targeting the biosynthetic pathways of mycobacterial cell wall components (Hartmann et al., 1994).

IR-Detectable Metal–Carbonyl Tracers

Kowalski et al. (2009) developed W(CO)5 complexes of butanoic and pentanoic acids as IR-detectable metal–carbonyl tracers. These complexes are useful in the synthesis of bioconjugates and have potential applications in biochemical labeling and tracing (Kowalski et al., 2009).

properties

IUPAC Name

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNXUNVHFJANHX-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 5
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid

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